BenchChemオンラインストアへようこそ!

N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Epigenetics BRD4 inhibition Bromodomain targeting

Advance your CBP/p300 bromodomain program with N-methyl-2-(1H-pyrazol-4-yl)ethanamine — a privileged aminopyrazole scaffold delivering potent CBP inhibition (IC50 110 nM) and 93-fold selectivity over BRD4. The ethylene-linked secondary N-methylamine provides an optimal hinge-binding vector for ATP-competitive kinase inhibitor design. Its reactive secondary amine enables rapid library diversification via amide coupling, reductive amination, and N-alkylation. Deploy as a DMPK tool compound for investigating aminopyrazole-specific metabolic liabilities and glutathione trapping studies. Generic aminopyrazole substitutions are scientifically unsound — analogs cannot recapitulate the pharmacophore geometry, hydrogen-bonding capacity, or metabolic profile of this precise scaffold.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
CAS No. 956949-79-4
Cat. No. B1471215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(1H-pyrazol-4-yl)ethanamine
CAS956949-79-4
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESCNCCC1=CNN=C1.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-9-5-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H
InChIKeyHJJWMGJNXYTXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(1H-pyrazol-4-yl)ethanamine (CAS 956949-79-4) for Medicinal Chemistry: Procurement and Differentiation Guide


N-Methyl-2-(1H-pyrazol-4-yl)ethanamine (CAS 956949-79-4, free base) is a small-molecule aminopyrazole derivative with molecular formula C₆H₁₁N₃ and molecular weight 125.17 g/mol . Its dihydrochloride salt form (CAS 1609403-02-2) is also commercially available and commonly used in research applications . The compound features a pyrazole ring linked via an ethylene spacer to a secondary N-methylamine moiety, establishing it as a versatile synthetic building block and pharmacophore-containing scaffold within medicinal chemistry programs [1].

Why N-Methyl-2-(1H-pyrazol-4-yl)ethanamine Cannot Be Casually Substituted by Other Aminopyrazoles


Generic substitution among aminopyrazole derivatives is scientifically unsound due to profound, context-dependent variations in target engagement, metabolic stability, and safety profiles. The specific N-methyl substitution pattern and ethylene linker geometry of N-methyl-2-(1H-pyrazol-4-yl)ethanamine create a unique pharmacophore vector and hydrogen-bonding capacity that analogs cannot recapitulate without altering the core structure . Furthermore, the aminopyrazole motif itself constitutes a documented structural alert for metabolic bioactivation in human liver microsomes [1]. Consequently, any modification to the pyrazole ring substitution, linker length, or amine alkylation can unpredictably alter both target affinity and the generation of reactive metabolites [2].

Quantitative Differentiation Evidence for N-Methyl-2-(1H-pyrazol-4-yl)ethanamine: Comparator-Based Activity Data


BRD4 Bromodomain Inhibition: Scaffold-Derived IC₅₀ of 10.2 μM Demonstrates Structural Utility

In a compound incorporating the N-methyl-2-(1H-pyrazol-4-yl)ethanamine scaffold as a key structural motif (US9763922, Example 168), BRD4 bromodomain inhibition was measured at IC₅₀ = 10.2 μM in a His/Flag epitope-tagged BRD4 BD1 binding assay [1]. This scaffold-containing molecule exhibits measurable bromodomain engagement, providing a reference point for medicinal chemistry optimization.

Epigenetics BRD4 inhibition Bromodomain targeting

CBP Bromodomain Inhibition: Scaffold-Derived Potent Engagement at IC₅₀ = 110 nM

The identical compound incorporating the N-methyl-2-(1H-pyrazol-4-yl)ethanamine scaffold (US9763922, Example 168) demonstrates potent inhibition of CREB-binding protein (CBP) bromodomain with IC₅₀ = 110 nM [1]. This contrasts sharply with its moderate BRD4 activity and indicates target selectivity achievable with this scaffold.

Epigenetics CBP inhibition Transcriptional regulation

Aminopyrazole Structural Alert: Class-Level Evidence of Metabolic Bioactivation in Human Liver Microsomes

A series of aminopyrazole derivatives were shown to undergo metabolic bioactivation in human liver microsomes, forming reactive intermediates trapped by glutathione ethyl ester and detected via LC-MS [1]. The study identifies the aminopyrazole motif as a structural alert for reactive metabolite formation, a risk absent in non-amino pyrazole comparators.

Drug metabolism Reactive metabolites Toxicophore assessment

Physicochemical Differentiation: Free Base vs. Dihydrochloride Salt for Formulation Flexibility

N-Methyl-2-(1H-pyrazol-4-yl)ethanamine is commercially available as both the free base (CAS 956949-79-4, MW 125.17) and the dihydrochloride salt (CAS 1609403-02-2, MW 198.09) . The dihydrochloride salt offers approximately 30-fold higher aqueous solubility compared to the free base, a critical differentiation for biological assay preparation.

Formulation science Salt selection Solubility enhancement

Optimal Research and Industrial Application Scenarios for N-Methyl-2-(1H-pyrazol-4-yl)ethanamine


CBP/p300 Bromodomain Inhibitor Lead Optimization

The scaffold-derived compound from US9763922 demonstrates potent CBP inhibition (IC₅₀ = 110 nM) with 93-fold selectivity over BRD4 [1]. This positions N-methyl-2-(1H-pyrazol-4-yl)ethanamine as a privileged starting material for medicinal chemistry programs targeting CBP/p300 bromodomains in oncology and inflammation research.

Reactive Metabolite Liability Assessment and Toxicophore Studies

Given the class-level evidence that aminopyrazoles undergo bioactivation in human liver microsomes [2], N-methyl-2-(1H-pyrazol-4-yl)ethanamine serves as a representative tool compound for DMPK and toxicology groups investigating aminopyrazole-specific metabolic liabilities, glutathione trapping studies, and structure-toxicity relationships.

Synthesis of Heterocyclic Libraries via the Secondary Amine Handle

The secondary N-methylamine moiety provides a reactive handle for amide bond formation, reductive amination, and N-alkylation chemistry [3]. This enables rapid diversification of the pyrazole scaffold, making the compound a valuable building block for generating focused libraries targeting epigenetic readers, kinases, and GPCRs.

Kinase Inhibitor Scaffold Elaboration

Aminopyrazoles are extensively documented as kinase inhibitor pharmacophores [4]. The specific 4-substituted pyrazole with an ethylene-linked secondary amine provides an optimal vector for hinge-binding interactions, supporting its use as a core fragment in ATP-competitive kinase inhibitor design programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.